molecular formula C13H18ClN B1529128 Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride CAS No. 1246094-80-3

Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride

Cat. No. B1529128
CAS RN: 1246094-80-3
M. Wt: 223.74 g/mol
InChI Key: QQUXMDAZNOJXTG-UHFFFAOYSA-N
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Description

Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride is a compound with the molecular formula C13H17N.HCl and a molecular weight of 223.74 . This compound is a monoamine oxidase (MAO) inhibitor .

Scientific Research Applications

Chemistry and Synthesis

Research in organic chemistry explores the reactions and synthetic applications of cyclopropyl and naphthalene derivatives. For instance, the chemistry of 1H-cyclopropa[b]naphthalene involves reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to afford insertion products, demonstrating its reactivity and potential for creating complex molecules (Durucasu, Saracoglu, & Balcı, 1991). Additionally, the synthesis and study of cyclophanes displaying dual fluorescence emission highlight the versatility of naphthalene derivatives in developing novel sensors for carboxylic acids in organic mediums (Galindo et al., 2004).

Pharmacological Applications

While excluding information on drug use, dosage, and side effects as requested, it's worth noting that derivatives of cyclopropyl-naphthalen-yl compounds have been investigated for their pharmacological properties. For example, certain naphthalene derivatives are known for their receptor agonist activities, which could imply potential research interest in related cyclopropyl-naphthalen-yl compounds for understanding receptor-ligand interactions (Bobiļeva et al., 2014).

Material Science

In the realm of materials science, derivatives of cyclopropyl and naphthalene have been explored for creating high-performance polymers with specific electronic properties. The synthesis of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials showcases the potential of these compounds in developing advanced materials with desirable optical properties (Liou et al., 2006).

Mechanism of Action

As an MAO inhibitor, Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride likely works by blocking the action of a chemical substance known as monoamine oxidase in the nervous system . This action can increase the levels of certain chemicals in the brain that help improve mood and reduce anxiety .

properties

IUPAC Name

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1;/h1-4,12-14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUXMDAZNOJXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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